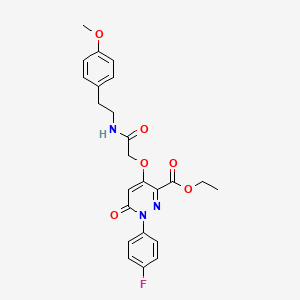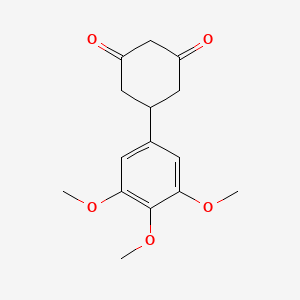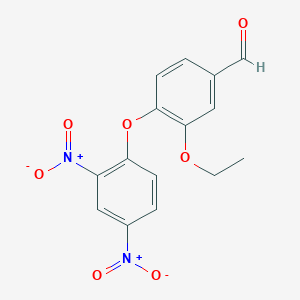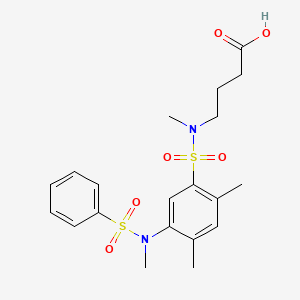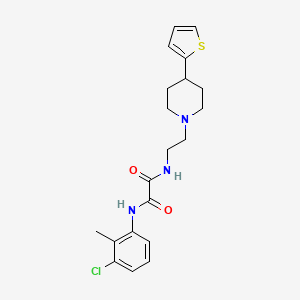
N1-(3-chloro-2-methylphenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This section would provide an overview of the compound, including its common name, IUPAC name, and any relevant identifiers such as CAS number or PubChem ID.
Synthesis Analysis
This part would detail the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its molecular formula, molecular weight, and structural features. It might also include information from spectroscopic analyses like NMR, IR, or mass spectrometry.Chemical Reactions Analysis
This section would describe the chemical reactions that the compound undergoes, including its reactivity and stability under various conditions.Physical And Chemical Properties Analysis
This would provide information on the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and chemical stability.Aplicaciones Científicas De Investigación
Drug Discovery and Development
Research on similar compounds has been focused on drug discovery and development, particularly in identifying new therapeutic agents. For instance, studies on compounds with piperidine and thiophene moieties have explored their potential as inhibitors for various receptors or enzymes, highlighting the importance of such structures in medicinal chemistry for treating diseases such as cancer, neurological disorders, and infections.
Receptor Antagonist Activity
Compounds structurally related to N1-(3-chloro-2-methylphenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide have been investigated for their receptor antagonist properties. For example, research on cannabinoid receptor antagonists explores the therapeutic potential of these compounds in obesity, drug dependence, and other conditions where modulation of receptor activity could be beneficial.
Synthesis of Novel Chemical Entities
The synthesis and functionalization of compounds containing piperidine, thiophene, and oxalamide groups are of significant interest in chemistry. Such studies are crucial for the development of new chemical entities with potential application in various fields, including pharmaceuticals, agrochemicals, and materials science. Research in this area often focuses on novel synthetic routes, improving yields, and exploring the chemical properties of these compounds.
Potential Biological Activities
Studies on compounds with similar structural features have also investigated their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These research efforts are aimed at discovering new drugs with improved efficacy and safety profiles for various diseases.
Given the specific compound's complexity and potential for interacting with biological systems, further research is needed to fully understand its applications in scientific research. The above-mentioned related studies suggest a broad range of possible areas where N1-(3-chloro-2-methylphenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide could be applied, contingent upon targeted investigations into its biological activity and mechanism of action.
For detailed information and research on related compounds, the following references are available:
Safety And Hazards
This section would detail any known safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that should be taken when handling it.
Direcciones Futuras
This would discuss potential areas for future research or applications of the compound.
Propiedades
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2S/c1-14-16(21)4-2-5-17(14)23-20(26)19(25)22-9-12-24-10-7-15(8-11-24)18-6-3-13-27-18/h2-6,13,15H,7-12H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOROIICTFUWKQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCN2CCC(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-2-methylphenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

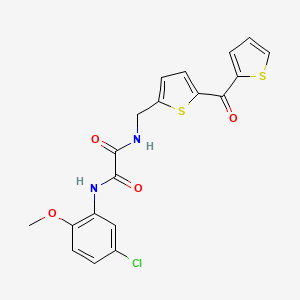
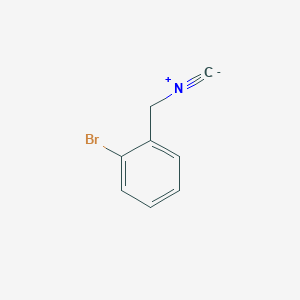
![4-(2-Methylpiperidin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2819622.png)
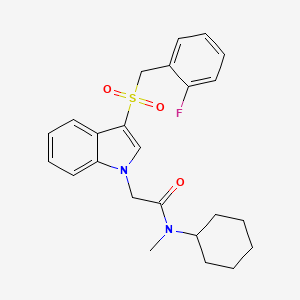
![N-(3-isopropylphenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2819624.png)
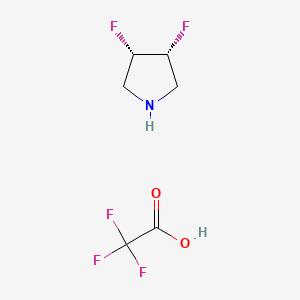
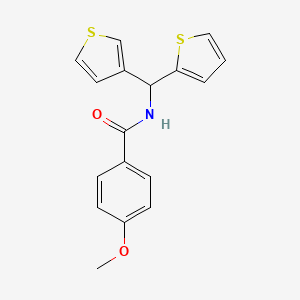
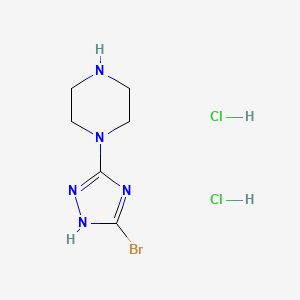
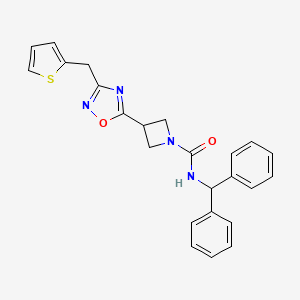
![5-chloro-2-(methylsulfanyl)-N-{4-[2-(1H-1,2,4-triazol-1-yl)propanamido]phenyl}pyrimidine-4-carboxamide](/img/structure/B2819633.png)
